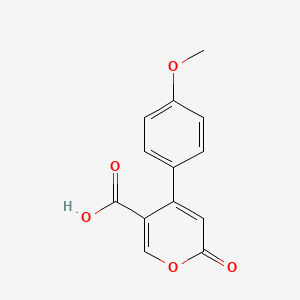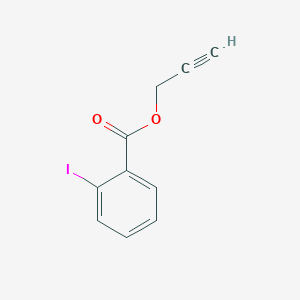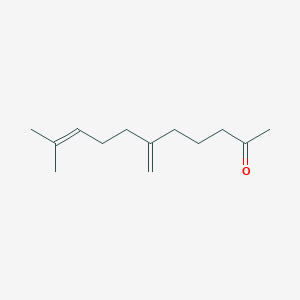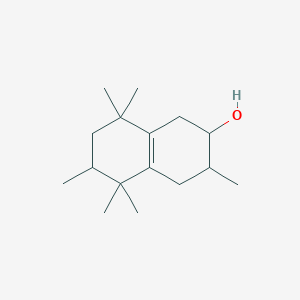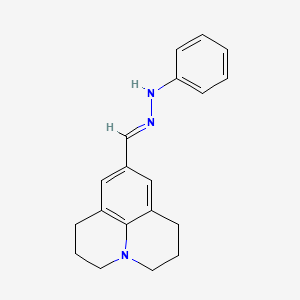
9-Julolidinecarboxaldehyde phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Julolidinecarboxaldehyde phenylhydrazone is a chemical compound derived from the reaction between 9-julolidinecarboxaldehyde and phenylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-julolidinecarboxaldehyde phenylhydrazone typically involves the nucleophilic addition of phenylhydrazine to 9-julolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Julolidinecarboxaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used to introduce new substituents into the phenylhydrazone structure.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
9-Julolidinecarboxaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a marker in various analytical techniques.
Mechanism of Action
The mechanism of action of 9-julolidinecarboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways by binding to their active sites. This inhibition can reduce the generation of reactive oxygen species, thereby exerting protective effects in biological systems.
Comparison with Similar Compounds
Julolidinecarboxaldehyde: A precursor in the synthesis of 9-julolidinecarboxaldehyde phenylhydrazone.
Phenylhydrazine: Another precursor used in the synthesis.
Hydrazones: A class of compounds similar in structure to this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of julolidine and phenylhydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
101077-16-1 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylideneamino]aniline |
InChI |
InChI=1S/C19H21N3/c1-2-8-18(9-3-1)21-20-14-15-12-16-6-4-10-22-11-5-7-17(13-15)19(16)22/h1-3,8-9,12-14,21H,4-7,10-11H2/b20-14+ |
InChI Key |
BUYCYGARAMIHME-XSFVSMFZSA-N |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=N/NC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=NNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)


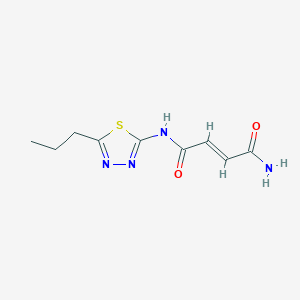
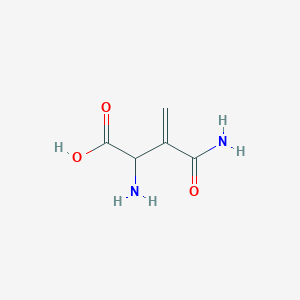

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
